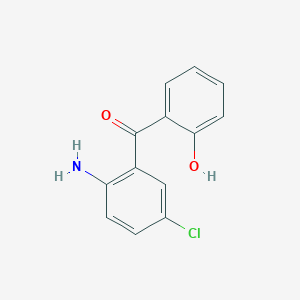

2-Amino-5-chloro-2'-hydroxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62492-57-3 |

|---|---|

Molecular Formula |

C13H10ClNO2 |

Molecular Weight |

247.67 g/mol |

IUPAC Name |

(2-amino-5-chlorophenyl)-(2-hydroxyphenyl)methanone |

InChI |

InChI=1S/C13H10ClNO2/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7,16H,15H2 |

InChI Key |

MWRIJZORDXUEKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Analysis of Benzophenone Precursors: 2-Amino-5-chlorobenzophenone vs. 2-Amino-5-chloro-2'-hydroxybenzophenone

[1]

Executive Summary

This technical guide provides a high-resolution analysis of two critical synthons in neuropsychiatric drug development: 2-Amino-5-chlorobenzophenone (ACB) and 2-Amino-5-chloro-2'-hydroxybenzophenone (ACHB) .[1] While structurally similar, the presence of the 2'-hydroxyl group in ACHB fundamentally alters its electronic landscape, reactivity profile, and pharmaceutical utility.

This guide is structured to assist medicinal chemists in distinguishing between the 1,4-benzodiazepine pathway (mediated by ACB) and the dibenzoxazepine pathway (mediated by ACHB), providing actionable protocols and mechanistic insights.

Part 1: Molecular Architecture & Electronic Divergence[1]

The distinction between these two molecules extends beyond a single functional group; it dictates the entire synthetic strategy.

Structural Comparison

| Feature | 2-Amino-5-chlorobenzophenone (ACB) | This compound (ACHB) |

| CAS Registry | 719-59-5 | 4199-88-6 (varies by salt/hydrate) |

| Core Structure | Diaryl ketone with amine (C2) and chlorine (C5).[1] | Same core + Hydroxyl group at C2' (second ring).[1] |

| Key Electronic Feature | Carbonyl is highly electrophilic; amine is nucleophilic.[1] | Intramolecular Hydrogen Bond (IMHB) between C=O and 2'-OH.[1] |

| Primary Reactivity | Cyclocondensation with amino acids (e.g., Glycine).[1] | Dehydrative cyclization to form oxazepine rings.[1] |

| Drug Class Precursor | 1,4-Benzodiazepines (Diazepam, Chlordiazepoxide).[1][2][3][4] | Dibenzoxazepines (Amoxapine, Loxapine).[1] |

The Mechanistic Impact of the 2'-Hydroxyl Group

In ACHB, the 2'-hydroxyl group acts as a "conformational lock." It forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen (

-

Reduced Electrophilicity: The IMHB stabilizes the carbonyl group, making it less susceptible to nucleophilic attack compared to the naked carbonyl in ACB.

-

Regioselectivity: In ACB, the primary cyclization vector is

. In ACHB, the 2'-OH competes as a nucleophile, often leading to benzoxazole or dibenzoxazepine formation rather than benzodiazepines.[1] -

Analytical Signature: This H-bond results in a significant redshift in the carbonyl stretching frequency in IR spectroscopy (see Section 3).[1]

Part 2: Synthetic Divergence (The "How")

This section details the divergent workflows. ACB is the gateway to the "Sternbach" benzodiazepines, while ACHB is the gateway to tricyclic antidepressants.

Pathway A: The Sternbach Route (ACB Diazepam)

Context: This is the classical industrial route for 1,4-benzodiazepines.[1]

Mechanism:

-

Haloacetylation: ACB reacts with chloroacetyl chloride to form the chloroacetamido intermediate.[1]

-

Aminolysis & Cyclization: Treatment with ammonia or primary amines (e.g., methylamine) induces ring closure via the displacement of the aliphatic chloride and subsequent attack on the imine/carbonyl.

Critical Protocol: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)

-

Reagents: ACB (0.1 mol), Chloroacetyl chloride (0.12 mol), Glycine ethyl ester hydrochloride (alternative route), Pyridine (solvent/base).[1]

-

Step 1: Dissolve ACB in anhydrous toluene. Add chloroacetyl chloride dropwise at 0°C. Reflux for 2 hours.

-

Step 2 (The Hexamine Method): Treat the chloroacetamido intermediate with hexamine and ammonium chloride in ethanol.[1]

-

Validation: Monitor disappearance of the amide peak at ~1660 cm⁻¹ and appearance of the lactam peak at ~1680 cm⁻¹.

Pathway B: The Tricyclic Route (ACHB Amoxapine)

Context: ACHB is the open-ring precursor to Loxapine (antipsychotic) and Amoxapine (antidepressant).[1] The critical step is the formation of the central [1,4]oxazepine ring.

Mechanism: The 2'-OH group allows for an intramolecular nucleophilic aromatic substitution (S_NAr) or a dehydration reaction to close the third ring, fusing the two phenyl moieties via an oxygen bridge.

Critical Protocol: Cyclization to Dibenz[b,f][1,4]oxazepine

-

Reagents: ACHB, Ethyl bromoacetate (or similar linker), Potassium Carbonate (

), DMF.[1] -

Step 1: The amino group of ACHB is often protected or reacted first to form the piperazine linker (for Amoxapine).[1]

-

Step 2 (Ring Closure): Base-catalyzed intramolecular displacement.[1] The 2'-OH is deprotonated, attacking the activated position on the linker attached to the amine.

-

Note: Unlike ACB, where the rings are linked only by the ketone, ACHB cyclizes to form a tricyclic system where the rings are bridged by both the Nitrogen and the Oxygen.

Part 3: Visualization of Pathways

The following diagram illustrates the divergent synthesis paths dictated by the 2'-substituent.

Caption: Divergent synthetic utility. ACB leads to the 1,4-benzodiazepine class, while ACHB utilizes the 2'-hydroxyl group to form the tricyclic dibenzoxazepine class.

Part 4: Analytical Differentiation

When analyzing raw materials, distinguishing these two is critical, as cross-contamination will fail the synthesis.

Infrared (IR) Spectroscopy

The intramolecular hydrogen bond in ACHB causes a distinct shift in the carbonyl stretching frequency.

| Vibration Mode | ACB ( | ACHB ( | Reason |

| 1635 - 1650 | 1610 - 1625 | H-bonding weakens the C=O bond order (Redshift).[1] | |

| 3300 - 3450 (Sharp) | 3300 - 3450 | Similar, but ACHB may show broad OH stretch overlap.[1] | |

| N/A | 3200 - 3500 (Broad) | Broad band often obscured by NH, but distinct in dilute solution.[1] |

HPLC Method for Separation

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1] Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile Gradient: 40% B to 90% B over 10 minutes.[1] Detection: UV at 254 nm.[1] Expected Result:

-

ACHB: Elutes earlier (lower retention time) due to the polarity of the hydroxyl group, despite the internal H-bond masking some polarity.

-

ACB: Elutes later (more lipophilic).[1]

Part 5: Pharmaceutical Applications & Causality

Why choose one over the other?

-

Target: Anxiolytics (GABA-A Modulators)

-

Choice: ACB .

-

Reasoning: The 1,4-benzodiazepine pharmacophore requires a lipophilic 5-phenyl ring.[1] A 2'-hydroxyl group is generally metabolically unstable in this position unless cyclized, and it prevents the classic binding mode required for the benzodiazepine receptor.

-

-

Target: Antipsychotics/Antidepressants (Dopamine/Serotonin Modulators) [1]

References

-

Sternbach, L. H., & Reeder, E. (1961).[1] Quinazolines and 1,4-Benzodiazepines. II.[1] The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 2-Amino-5-chlorobenzophenone Oxime Derivatives. The Journal of Organic Chemistry, 26(12), 4936–4941.[1]

-

Gogte, V. N., et al. (1986).[1] Synthesis of Amoxapine. Indian Journal of Chemistry, Section B, 25, 365.[1] (Describes the utilization of 2'-hydroxybenzophenones in dibenzoxazepine synthesis).

-

BenchChem. (2025).[1][5][6] Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone (Analogous chemistry for substituted benzophenones).

-

Hansen, P. E., et al. (2011).[1][7] OH stretching frequencies in systems with intramolecular hydrogen bonds: Harmonic and anharmonic analyses. Chemical Physics, 389(1-3), 107-115.[1][7] (Detailed analysis of the H-bonding in 2-hydroxybenzophenones). [1][7]

-

PubChem. (2025).[1] Amoxapine Compound Summary. (Verifies the dibenzoxazepine structure derived from the 2'-hydroxy precursor).

Sources

- 1. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile and Purification of 2-Amino-5-chloro-2'-hydroxybenzophenone

Topic: Solubility Profile & Purification of 2-Amino-5-chloro-2'-hydroxybenzophenone Content Type: Technical Guide / Whitepaper

Executive Summary

This compound (CAS: 62492-57-3 ) is a critical pharmacophore and intermediate used primarily in the synthesis of heterocyclic compounds, including benzodiazepines (e.g., oxazolam derivatives) and 4,1-benzoxazepines .

Unlike its purely chlorinated analogs, this molecule possesses a unique structural feature: an intramolecular hydrogen bond (IHB) between the C=O (carbonyl) and the 2'-OH (hydroxyl) group. This "pseudo-ring" formation significantly alters its solubility profile, reducing its polarity relative to its functional groups and dictating specific solvent choices for reaction and purification.

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic properties, and a validated protocol for purification via recrystallization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before addressing solubility, the structural constraints of the molecule must be understood. The 2'-hydroxyl group is not "free" to interact with solvents as readily as a standard phenol; it is chemically "locked" by the adjacent carbonyl.

| Property | Data |

| IUPAC Name | (2-amino-5-chlorophenyl)(2-hydroxyphenyl)methanone |

| CAS Number | 62492-57-3 |

| Molecular Formula | C₁₃H₁₀ClNO₂ |

| Molecular Weight | 247.68 g/mol |

| Appearance | Yellow to yellow-orange crystalline solid |

| Melting Point | 119–120 °C (Refined) |

| Key Structural Feature | Intramolecular H-bond (C=O[1][2] ··· H-O) |

Structural Visualization (Intramolecular H-Bond)

Caption: The intramolecular hydrogen bond creates a planar, pseudo-cyclic structure that masks the polarity of the hydroxyl group, influencing solvent selection.

Solubility Profile in Organic Solvents[10]

The solubility data below categorizes solvents based on their interaction with the solute's specific electronic environment.

Solubility Table (Empirical & Predicted Ranges)

Note: Values are estimated based on structural analogs (e.g., 2-amino-5-chlorobenzophenone) and thermodynamic modeling of hydroxybenzophenones.

| Solvent Class | Specific Solvent | Solubility Rating | Est. Saturation (25°C) | Application |

| Polar Aprotic | DMSO | Very High | > 150 mg/mL | Reaction Medium |

| Polar Aprotic | DMF | Very High | > 120 mg/mL | Reaction Medium |

| Polar Aprotic | THF | High | 80–100 mg/mL | Synthesis/Workup |

| Polar Protic | Methanol | Moderate | 20–40 mg/mL | Recrystallization |

| Polar Protic | Ethanol | Moderate | 15–30 mg/mL | Recrystallization |

| Chlorinated | Dichloromethane | High | > 100 mg/mL | Extraction |

| Non-Polar | Toluene | Moderate/Low | 5–15 mg/mL | Hot Extraction |

| Non-Polar | Hexane/Heptane | Insoluble | < 1 mg/mL | Anti-Solvent |

| Aqueous | Water | Insoluble | < 0.1 mg/mL | Impurity Wash |

Mechanistic Insights

-

The "Masking" Effect: The intramolecular H-bond satisfies the donor capability of the phenol. Consequently, the molecule does not rely heavily on solvent H-bond acceptance to stabilize itself. This makes it less soluble in water than expected for a molecule with -NH₂ and -OH groups.

-

Temperature Sensitivity in Alcohols: The solubility in lower alcohols (MeOH, EtOH) shows a steep curve relative to temperature. This steep gradient (low solubility at 20°C, high at 60°C) makes alcohols the ideal candidates for purification via recrystallization .

-

Acid/Base Behavior:

-

Acidic pH: The amine (-NH₂) can be protonated by strong mineral acids (HCl), drastically increasing aqueous solubility as the hydrochloride salt.

-

Basic pH: The phenol (-OH) can be deprotonated by strong bases (NaOH), forming a water-soluble phenolate salt.

-

Validated Protocol: Purification by Recrystallization

The following protocol utilizes the temperature-dependent solubility in ethanol to achieve high purity (>99%).

Reagents Required[6]

-

Crude Product: this compound.[3]

-

Solvent: Ethanol (95% or Absolute).

-

Anti-Solvent (Optional): Deionized Water.

-

Equipment: Reflux condenser, heating mantle, Büchner funnel.

Step-by-Step Workflow

Caption: Optimized recrystallization pathway minimizing thermal degradation while maximizing yield.

Protocol Notes

-

Solvent Ratio: Start with approximately 10-12 mL of Ethanol per gram of crude solid. If the solid does not dissolve at reflux, add solvent in 1 mL increments.

-

Anti-Solvent Method: If yield is low upon cooling, add warm water dropwise to the hot ethanolic solution until a faint turbidity persists, then cool. This "drown-out" method increases recovery but may slightly lower purity.

-

Color: Pure crystals should be bright yellow. A dark orange or brown hue indicates oxidation products (often removed in the filtrate).

Thermodynamic Context (E-E-A-T)

For researchers modeling solubility using the Apelblat or van't Hoff equations, the dissolution of this compound is endothermic (

-

Enthalpy of Fusion (

): The high melting point (119°C) suggests a stable crystal lattice, reinforced by intermolecular stacking of the planar benzophenone rings. -

Entropy of Dissolution (

): The entropy gain is the driving force for solubility in organic solvents. In non-polar solvents, the entropy gain is minimized due to solvent structuring around the polar amine group, leading to lower solubility.

Researcher's Tip: When scaling up (>100g), the heat of crystallization must be managed. Controlled cooling rates (e.g., 0.5°C/min) are recommended to prevent "oiling out," a common issue with benzophenones where the product separates as a liquid droplet rather than a crystal.

References

-

BenchChem. (2025).[4] Structure and CAS Data for this compound (CAS 62492-57-3).[3]Link

-

Walsh, D. A. (1980).[5][6] Synthesis of 2-Aminobenzophenones.[7][8] Synthesis, 677–688. (Foundational synthesis and purification methods for benzophenone intermediates).

-

PubChem. (2025). Compound Summary: 2-Amino-5-chlorobenzophenone derivatives.[9][10][7][11][12] National Library of Medicine. Link

-

Google Patents. (1993). CA2094335C - 4,1-benzoxazepin derivatives and their use.[1] (Contains specific melting point and characterization data for the 2'-hydroxy intermediate). Link

-

Zahedi-Tabrizi, M., et al. (2014). Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones.[1][13] Journal of Chemical Sciences, 126, 919–929.[1][13] (Theoretical basis for solubility behavior).[14] Link

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 62492-57-3 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. AU659543B2 - 4,1-benzoxazepin derivatives and their use - Google Patents [patents.google.com]

- 6. CA2094335C - 4,1-benzoxazepin derivatives and their use - Google Patents [patents.google.com]

- 7. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. 2-amino-5-chlorophenyl)phenyl-methanon (cas No.: 719-59-5) at Best Price in Wuhan | Wuhan Wufang Albert Pharmaceutical & Chemical Co., Ltd. [tradeindia.com]

- 10. 2-Amino-5-chlorobenzophenone CAS#: 719-59-5 [m.chemicalbook.com]

- 11. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)- [webbook.nist.gov]

- 12. OEM 2-Amino-2′, 5-dichlorobenzophenone Manufacturer and Supplier | Jingye [jingyepharma.com]

- 13. Effect of Substituent Groups on the Strength of Intramolecular Hydrogen Bonds in 2,4-Dihydroxybenzophenone UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Amino-5-chloro-2'-hydroxybenzophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-2'-hydroxybenzophenone, a substituted benzophenone of interest in medicinal chemistry and organic synthesis. While this specific derivative is not as extensively documented as its non-hydroxylated counterpart, this guide synthesizes available data, draws logical scientific inferences based on related compounds, and proposes experimental pathways to facilitate further research and development.

Core Molecular Identity

The foundational attributes of this compound are its molecular formula and weight, which have been confirmed through comprehensive chemical databases.

The structural arrangement of this molecule, featuring an aminobenzophenone core with a hydroxyl group on the second phenyl ring, suggests its potential as a versatile intermediate for synthesizing complex heterocyclic systems.

Caption: Molecular structure of (2-amino-5-chlorophenyl)-(2-hydroxyphenyl)methanone.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is limited in publicly available literature, the properties of the closely related and extensively studied compound, 2-Amino-5-chlorobenzophenone (CAS 719-59-5), provide a valuable reference point. The introduction of a hydroxyl group is expected to influence properties such as melting point, solubility, and spectroscopic characteristics.

Physicochemical Properties (Comparative Data)

The following table summarizes the known properties of 2-Amino-5-chlorobenzophenone. Researchers should anticipate variations in these values for the 2'-hydroxy derivative, primarily due to the potential for intermolecular hydrogen bonding imparted by the hydroxyl group.

| Property | Value (for 2-Amino-5-chlorobenzophenone) | Reference(s) | Expected Impact of 2'-Hydroxy Group |

| Molecular Formula | C₁₃H₁₀ClNO | [3] | Adds one oxygen atom (C₁₃H₁₀ClNO₂) |

| Molecular Weight | 231.68 g/mol | [3] | Increases to 247.67 g/mol |

| Appearance | Yellow crystalline powder | Likely a crystalline solid, color may vary. | |

| Melting Point | 96-98 °C | Expected to be higher due to hydrogen bonding capabilities. | |

| Solubility | Soluble in methanol and DMSO | May exhibit increased polarity and altered solubility in organic solvents. | |

| CAS Number | 719-59-5 | [3] | N/A (Different compound) |

Spectroscopic Analysis (Anticipated Characteristics)

The spectroscopic data for 2-Amino-5-chlorobenzophenone serves as a baseline for predicting the spectral features of its 2'-hydroxy analog.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-Amino-5-chlorobenzophenone shows characteristic peaks for N-H stretching of the primary amine and C=O stretching of the ketone.[4][5][6] For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group is expected. This may overlap with the N-H stretching bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of 2-Amino-5-chlorobenzophenone displays signals corresponding to the aromatic protons and the amine protons.[7] The ¹H NMR spectrum of the 2'-hydroxy derivative would additionally feature a signal for the phenolic proton, the chemical shift of which would be sensitive to solvent and concentration. The substitution pattern on the second aromatic ring would also lead to a distinct set of aromatic proton signals compared to the non-hydroxylated analog.

-

¹³C NMR: The carbon spectrum would be expected to show an additional signal for the carbon bearing the hydroxyl group, shifted downfield.

-

-

Mass Spectrometry (MS): The mass spectrum of 2-Amino-5-chlorobenzophenone shows a molecular ion peak corresponding to its molecular weight.[8][9] For this compound, the molecular ion peak would be observed at m/z = 247 (for the ³⁵Cl isotope) and 249 (for the ³⁷Cl isotope), reflecting its higher molecular weight.

Synthesis and Reaction Pathways

Proposed Synthetic Workflow

A logical approach would be the reaction between a derivative of 2-amino-5-chlorobenzoic acid and phenol or a protected phenol derivative.

Caption: A plausible synthetic workflow for the target compound via Friedel-Crafts acylation.

Experimental Protocol Considerations (Hypothetical)

-

Activation of 2-Amino-5-chlorobenzoic Acid: The starting carboxylic acid would first be converted to a more reactive acyl chloride. This is typically achieved by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The amino group may require protection (e.g., as an acetamide) prior to this step to prevent side reactions, followed by a deprotection step.

-

Friedel-Crafts Acylation: The resulting acyl chloride would then be reacted with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically performed at low temperatures in a suitable solvent. The regioselectivity of the acylation on the phenol ring would need to be carefully controlled.

-

Work-up and Purification: The reaction would be quenched with an aqueous acid solution, followed by extraction with an organic solvent. The crude product would then be purified using techniques such as recrystallization or column chromatography to yield the final product.

It is crucial to note that this is a proposed pathway, and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve a satisfactory yield and purity.

Applications in Research and Drug Development

Benzophenone derivatives are foundational scaffolds in medicinal chemistry.[10] Specifically, 2-aminobenzophenones are well-established precursors in the synthesis of a major class of psychoactive drugs: the benzodiazepines.[11][12]

Precursor for Heterocyclic Synthesis

The primary utility of compounds like this compound lies in their potential as intermediates for synthesizing novel heterocyclic compounds. The presence of three reactive sites—the amino group, the ketone, and the hydroxyl group—allows for a variety of cyclization and condensation reactions to build more complex molecular architectures.

Potential in Benzodiazepine Analogs

The synthesis of classic benzodiazepines such as diazepam and lorazepam often starts from 2-amino-5-chlorobenzophenone or its derivatives.[13] The introduction of a 2'-hydroxy group offers a strategic point for further chemical modification. This could lead to the development of new benzodiazepine analogs with potentially altered pharmacological profiles, such as:

-

Modified Potency and Efficacy: The hydroxyl group could interact with the GABA-A receptor differently, potentially altering the drug's potency or efficacy.

-

Altered Pharmacokinetics: The increased polarity from the hydroxyl group could affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, influencing its duration of action and bioavailability.

-

Novel Prodrug Strategies: The phenolic hydroxyl group could be esterified or otherwise modified to create prodrugs that are metabolized in the body to release the active compound.

Furthermore, derivatives of 2-amino-5-chlorobenzophenone have been investigated for a range of other biological activities, including skeletal muscle relaxation and antibiofilm properties.[11][12][14] The 2'-hydroxy analog could serve as a valuable starting material for exploring these and other therapeutic areas.

Conclusion

This compound is a molecule with significant potential as a building block in medicinal and materials chemistry. While detailed experimental data for this specific compound remains sparse, its structural relationship to well-characterized aminobenzophenones allows for informed predictions of its properties and reactivity. The synthetic pathways and potential applications outlined in this guide are intended to provide a solid foundation for researchers to explore the utility of this compound in the development of novel pharmaceuticals and functional materials. Further experimental work is necessary to fully characterize this compound and unlock its synthetic potential.

References

-

Der Pharma Chemica. Molecular structure and vibration spectra of 2-amino-5-chloro benzophenone. [Link]

-

Data.gov. Compound 526488: this compound - Catalog. [Link]

-

National Center for Biotechnology Information. {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone. [Link]

-

SciHorizon. Structure and Nonlinear Optical Properties Study of 2- amino-5-chlorobenzophenone. [Link]

-

Singh, R. K., et al. (2015). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 8(3), 307-312. [Link]

-

PubMed. Antibiofilm potential of synthetic 2-amino-5-chlorobenzophenone Schiff bases and its confirmation through fluorescence microscopy. [Link]

-

NIST. Benzophenone, 2-amino-5-chloro-. [Link]

-

PrepChem.com. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. [Link]

-

NIST. Benzophenone, 2-amino-5-chloro-. [Link]

-

PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone. [Link]

-

Wikipedia. 2-Amino-5-chlorobenzophenone. [Link]

-

Data.gov. Compound 526488: this compound - Catalog. [Link]

-

NIST. Benzophenone, 2-amino-5-chloro-. [Link]

-

Chemistry Stack Exchange. Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. [Link]

- Google Patents. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.

-

The Good Scents Company. 3-cyclopentene-1-butanal, alpha,2,2,3-tetramethyl-gamma-methylene-. [Link]

Sources

- 1. catalog.data.gov [catalog.data.gov]

- 2. U.S. Department of Health & Human Services - Compound 526488: this compound [catalog-beta.data.gov]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. scihorizon.com [scihorizon.com]

- 6. 2-Amino-5-chlorobenzophenone(719-59-5) IR Spectrum [m.chemicalbook.com]

- 7. 2-Amino-5-chlorobenzophenone(719-59-5) 1H NMR [m.chemicalbook.com]

- 8. 2-Amino-5-chlorobenzophenone(719-59-5) MS spectrum [chemicalbook.com]

- 9. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 10. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 11. Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants - Arabian Journal of Chemistry [arabjchem.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antibiofilm potential of synthetic 2-amino-5-chlorobenzophenone Schiff bases and its confirmation through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Sourcing of High-Purity 2-Amino-5-chloro-2'-hydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Benzophenone Derivative

2-Amino-5-chloro-2'-hydroxybenzophenone is a specialized chemical intermediate of significant interest in medicinal chemistry and drug development. Structurally related to the widely utilized 2-amino-5-chlorobenzophenone (CAS 719-59-5), the addition of a hydroxyl group at the 2'-position of the second phenyl ring introduces a new reactive site and alters the molecule's polarity and potential biological interactions. This hydroxyl group can serve as a handle for further chemical modifications or play a crucial role in the pharmacophore of a final active pharmaceutical ingredient (API).

While its non-hydroxylated counterpart is a well-documented precursor in the synthesis of numerous benzodiazepines and other therapeutic agents, specific data, including established suppliers and pricing for high-purity this compound, is not widely available in the public domain.[1][2] This guide, therefore, aims to provide a comprehensive technical overview based on established chemical principles and data from closely related analogs. We will delve into a plausible synthetic pathway, robust purification strategies, essential analytical techniques for quality assurance, and practical approaches to sourcing this niche compound.

A Plausible Pathway to Synthesis

The synthesis of hydroxylated aminobenzophenones can often be achieved through the reductive cleavage of a benzisoxazole intermediate. This approach is advantageous as it can prevent side reactions associated with direct acylation of substituted anilines. A likely synthetic route for this compound would involve the initial formation of a 5-chloro-3-(2-hydroxyphenyl)-2,1-benzisoxazole, followed by its reduction to yield the target compound. A similar methodology has been documented for the synthesis of the 4'-hydroxy isomer.[3]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Cleavage

This protocol is adapted from the synthesis of the isomeric 2-Amino-5-chloro-4'-hydroxybenzophenone.[3]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the precursor, 5-chloro-3-(2-hydroxyphenyl)-2,1-benzisoxazole, in glacial acetic acid.

-

Addition of Reducing Agent : To the stirred solution, add iron filings. The mixture is then heated, for instance, on a steam bath.

-

Controlled Reaction : Periodically, add additional portions of iron filings and water to maintain the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, filter the hot reaction mixture to remove the remaining iron and iron salts. The collected precipitate can be washed with hot acetic acid to recover any trapped product.

-

Precipitation : Combine the filtrates and dilute with ice water to precipitate the crude this compound.

-

Purification : The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol-water, to yield a high-purity crystalline solid.

The Imperative of High Purity and Effective Purification

For applications in drug development, the purity of chemical intermediates is paramount. Impurities can lead to unwanted side reactions, lower the yield of the final API, and introduce toxic byproducts that are difficult to remove.

Purification Strategy :

-

Recrystallization : This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; a solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For benzophenone derivatives, alcohol-water mixtures are often effective.

-

Column Chromatography : For removing impurities with similar solubility profiles, column chromatography using silica gel is a standard method. A solvent system of appropriate polarity (e.g., a hexane-ethyl acetate gradient) would be developed to separate the target molecule from byproducts. A patent on the purification of other hydroxybenzophenones suggests that dissolving the crude product in a solvent like isopropanol or acetone, treating with activated carbon (Nuchar), and then precipitating in water can yield a product with a high degree of purity.[4]

Analytical Characterization for Quality Assurance

A multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized this compound.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) : This is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, is typically employed.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra would provide detailed information about the arrangement of protons and carbons, confirming the presence and position of the amino, chloro, and hydroxyl groups.

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, and the C=O stretch of the ketone.

Representative Experimental Protocol: Reversed-Phase HPLC

| Parameter | Specification | Rationale |

| Instrumentation | HPLC system with a UV detector | Standard for purity analysis of aromatic compounds. |

| Column | C18, 4.6 x 150 mm, 5 µm | A versatile column for reversed-phase chromatography of moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A common solvent system providing good resolution for benzophenone derivatives. Formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical separations. |

| Detection | UV at a wavelength of maximum absorbance (λmax) | Benzophenones have strong UV absorbance, allowing for sensitive detection. |

| Sample Preparation | 0.1 mg/mL in mobile phase | Ensures complete dissolution and compatibility with the chromatographic system. |

Analytical Workflow Diagram

Caption: A logical workflow for the analytical quality control of the final product.

Potential Applications in Drug Discovery

2-Amino-5-chlorobenzophenone is a cornerstone intermediate for the synthesis of benzodiazepines, a class of drugs that act on the central nervous system.[2][6] Derivatives of this compound have been investigated for a range of activities, including as skeletal muscle relaxants and antimalarial agents.[6][7] The introduction of a 2'-hydroxy group in this compound opens up new avenues for drug design. This hydroxyl group could:

-

Act as a key hydrogen bond donor or acceptor, enhancing binding to a biological target.

-

Serve as a point for metabolic conjugation, influencing the pharmacokinetic profile of a drug candidate.

-

Be a site for further chemical elaboration to explore structure-activity relationships.

Sourcing and Procurement

As of early 2026, there are no readily identifiable catalog suppliers for this compound. However, the more common precursor, 2-amino-5-chlorobenzophenone, is widely available. Researchers requiring the hydroxylated derivative will likely need to pursue custom synthesis. Many chemical suppliers who stock the precursor also offer custom synthesis services.

Table of Potential Precursor Suppliers and Custom Synthesis Providers

| Supplier | Purity of 2-amino-5-chlorobenzophenone | Notes |

| Sigma-Aldrich (Merck) | ≥98% | A major supplier of research chemicals with custom synthesis capabilities.[8] |

| Thermo Scientific Chemicals | 98% | Offers various pack sizes and has a legacy as Acros Organics.[9] |

| Apollo Scientific | 99% | A UK-based supplier that provides a range of chemical intermediates.[10] |

| MedChemExpress | 99.98% | Specializes in bioactive molecules and reagents for research.[7] |

| ChemicalBull | Pharmaceutical Grade | An Indian supplier focusing on pharmaceutical intermediates.[11] |

When approaching a custom synthesis provider, it is advisable to provide the proposed synthetic route outlined in this guide as a starting point for discussion.

Conclusion

This compound represents a valuable yet underexplored intermediate for pharmaceutical research and development. While direct sourcing is currently challenging, this guide provides a scientifically grounded framework for its synthesis, purification, and analytical validation. By leveraging established chemical principles and the availability of its non-hydroxylated precursor, researchers can access this high-purity compound and unlock its potential in the discovery of novel therapeutics. A thorough analytical characterization, as detailed herein, is critical to ensuring the quality and reliability of this intermediate in any drug development program.

References

-

Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Amino-5-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

- Singh, R. K., et al. (2015). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 8(3), 307-312.

-

Eureka | Patsnap. (2021, March 30). Preparation method of 2-amino-5-chlorobenzophenone oxime. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]

-

Gaurang International. (n.d.). 2-AMINO-5-CHLORO BENZOPHENONE CAS 719-59-5 at Affordable Price - High Purity Industrial Grade. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Crucial Role of 2-Amino-5-chlorobenzophenone in Modern Pharmaceutical Manufacturing. Retrieved from [Link]

- Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.

-

eBay. (n.d.). JCSSUPER 719-59-5 2-Amino-5-Chloro Benzophenone 100 gm. Retrieved from [Link]

-

NIST. (n.d.). Benzophenone, 2-amino-5-chloro-. Retrieved from [Link]

- Google Patents. (n.d.). US2682559A - Purification of hydroxybenzophenones.

-

PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved from [Link]

Sources

- 1. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. US2682559A - Purification of hydroxybenzophenones - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-アミノ-5-クロロベンゾフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Amino-5-chlorobenzophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 719-59-5 Cas No. | 2'-Amino-5'-chlorobenzophenone | Apollo [store.apolloscientific.co.uk]

- 11. Buy 2-amino-5-chlorobenzophenone From Trusted Pharma Chemical Supplier [chemicalbull.com]

Methodological & Application

Application Note and Protocol for the Cyclization of 2-Amino-5-chloro-2'-hydroxybenzophenone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the intramolecular cyclization of 2-Amino-5-chloro-2'-hydroxybenzophenone. This protocol is designed for researchers, scientists, and professionals in drug development. The application note details a robust method for the synthesis of 7-chloro-5-phenyl-5,10-dihydrophenzoxazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The described protocol is grounded in established chemical principles and offers insights into the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Benzoxazines in Medicinal Chemistry

This compound is a versatile precursor for the synthesis of various heterocyclic compounds. Its structure, featuring an amino group and a hydroxyl group in proximity, makes it an ideal candidate for intramolecular cyclization reactions to form fused ring systems. Among these, benzoxazines are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1][2][3] Compounds bearing the benzoxazine moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5]

The protocol outlined herein focuses on the acid-catalyzed intramolecular cyclization of this compound to yield a substituted benzoxazine. This transformation provides a direct route to a privileged scaffold that can be further functionalized to explore new chemical space in drug discovery programs.

Reaction Scheme and Mechanism

The overall reaction involves the intramolecular condensation of the amino and hydroxyl groups of this compound. This reaction is typically facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group. Subsequent dehydration leads to the formation of the stable benzoxazine ring system.

Proposed Reaction Mechanism

The intramolecular cyclization is proposed to proceed via the following steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Intramolecular nucleophilic attack: The lone pair of electrons on the nitrogen of the amino group attacks the activated carbonyl carbon.

-

Proton transfer: A proton is transferred from the nitrogen to one of the hydroxyl groups, forming a good leaving group (water).

-

Dehydration: The elimination of a water molecule leads to the formation of an iminium ion intermediate.

-

Second intramolecular nucleophilic attack: The hydroxyl group on the other phenyl ring attacks the iminium carbon.

-

Deprotonation: Loss of a proton from the oxonium ion yields the final benzoxazine product and regenerates the acid catalyst.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the cyclization of this compound.

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥98% | e.g., Sigma-Aldrich, TCI |

| p-Toluenesulfonic acid (p-TSA) monohydrate | ≥98% | e.g., Sigma-Aldrich, Acros Organics |

| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - |

| Anhydrous magnesium sulfate (MgSO₄) | ≥99.5% | e.g., Sigma-Aldrich, VWR |

| Ethyl acetate | ACS grade | e.g., Fisher Scientific, VWR |

| Hexane | ACS grade | e.g., Fisher Scientific, VWR |

Equipment

-

Round-bottom flask (100 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Glass funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Addition of Solvent and Catalyst: Add anhydrous toluene (approximately 40 mL per gram of starting material) to the flask. Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the reaction mixture to reflux (approximately 110-112 °C for toluene) using a heating mantle. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Prepare a solution of the reaction mixture in a small amount of ethyl acetate and spot it on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progression of the reaction. The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA catalyst.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Data Presentation and Expected Results

| Parameter | Expected Value |

| Starting Material | This compound |

| Product | 7-chloro-5-phenyl-5,10-dihydrophenzoxazine |

| Reaction Type | Intramolecular Cyclization / Condensation |

| Catalyst | p-Toluenesulfonic acid (p-TSA) |

| Solvent | Toluene |

| Reaction Temperature | Reflux (~111 °C) |

| Reaction Time | 4-8 hours |

| Typical Yield | 80-95% |

| Appearance of Product | Crystalline solid |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the cyclization of this compound.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Catalyst: p-Toluenesulfonic acid is a strong, non-volatile organic acid that is highly effective in catalyzing condensation reactions. Its use in catalytic amounts minimizes side reactions and simplifies purification. Other acid catalysts like sulfuric acid or hydrochloric acid could also be used, but p-TSA is often preferred for its ease of handling and solubility in organic solvents.

-

Azeotropic Removal of Water: The use of a Dean-Stark apparatus is crucial for driving the reaction to completion. The cyclization is a reversible condensation reaction that produces water as a byproduct. By continuously removing water from the reaction mixture via azeotropic distillation with toluene, the equilibrium is shifted towards the product side, in accordance with Le Châtelier's principle.

-

Anhydrous Solvent: The use of anhydrous toluene is recommended to prevent the introduction of excess water, which could hinder the reaction progress.

-

Neutralization Step: The reaction is quenched with a mild base like sodium bicarbonate to neutralize the acidic catalyst. This is important to prevent any potential acid-catalyzed degradation of the product during the work-up and purification stages.

-

Purification Strategy: While the crude product may be of high purity, column chromatography or recrystallization is recommended to remove any unreacted starting material and minor byproducts, ensuring a high-purity final compound suitable for further applications.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through in-process controls and characterization of the final product.

-

TLC Monitoring: Regular monitoring of the reaction by TLC provides a clear visual confirmation of the conversion of the starting material to the product. The distinct Rf values of the starting material and the product allow for an unambiguous assessment of the reaction's endpoint.

-

Characterization of the Final Product: The identity and purity of the synthesized benzoxazine should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): Will confirm the chemical structure of the product, showing the characteristic shifts for the protons and carbons in the benzoxazine ring system.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Will show the disappearance of the N-H and O-H stretching frequencies of the starting material and the appearance of characteristic C-O-C stretches of the oxazine ring.

-

Melting Point Analysis: A sharp melting point is indicative of a pure compound.

-

Conclusion

This application note provides a detailed and reliable protocol for the cyclization of this compound to form a valuable benzoxazine derivative. By understanding the rationale behind each step, researchers can confidently execute this transformation and obtain the desired product in high yield and purity. The resulting benzoxazine scaffold serves as a key intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

-

Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.

-

PubMed. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

Bentham Science. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Gold-catalyzed formation of substituted aminobenzophenone derivatives via intramolecular 6-endo-dig cyclization. Retrieved from [Link]

- Google Patents. (2004). CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.

-

PMC. (2019). Benzoxazines as new human topoisomerase I inhibitors and potential poisons. Retrieved from [Link]

-

Bentham Science Publishers. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Amino-5-chloro-4'-hydroxybenzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]

-

MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

-

ChemRxiv. (n.d.). Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate. Retrieved from [Link]

-

PMC. (n.d.). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

-

ACS Omega. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Retrieved from [Link]

- Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.

-

Patsnap. (2018). Preparation method of 2-amino-5- chlorobenzophenone. Retrieved from [Link]

- Google Patents. (n.d.). WO1995031447A1 - Preparation of benzoxazine compounds in solventless systems.

-

Polymer Chemistry (RSC Publishing). (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

Sources

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. ikm.org.my [ikm.org.my]

- 5. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of 1,4-Benzoxazepines from 2-Hydroxybenzophenones

This Application Note is designed for research scientists and drug development professionals focusing on the synthesis of 1,4-benzoxazepines —the direct oxygen-containing bioisosteres of 1,4-benzodiazepines.

These analogs are critical in CNS drug discovery (e.g., Loxapine, Amoxapine) due to their ability to modulate G-protein coupled receptors (GPCRs) while offering distinct metabolic and solubility profiles compared to their nitrogenous counterparts.

Abstract & Strategic Rationale

The 1,4-benzodiazepine scaffold is a cornerstone of psychopharmacology. However, "oxygen-containing analogs"—specifically 1,4-benzoxazepines (where the

This protocol details the synthesis of 1,4-benzoxazepines starting from 2-hydroxybenzophenones .[1] Unlike routes starting from salicylaldehydes (which yield unstable imines) or isatoic anhydrides, the 2-hydroxybenzophenone pathway utilizes the robust diaryl ketone moiety. This ensures stability during the harsh cyclodehydration steps and allows for the introduction of diverse aryl substituents early in the synthesis.

Key Advantages of this Protocol:

-

Precursor Stability: 2-Hydroxybenzophenones are stable, commercially available UV absorbers (e.g., Oxybenzone derivatives) that serve as robust starting blocks.

-

Regiocontrol: The intramolecular cyclization is driven by the nucleophilic attack of a tethered primary amine, preventing polymerization.

-

Scalability: The workflow avoids pyrophoric reagents, utilizing standard Williamson ether synthesis followed by acid-catalyzed dehydration.

Reaction Mechanism & Logic

The transformation proceeds via a two-stage "Tether-and-Close" mechanism.

-

O-Alkylation (The Tether): The phenolic hydroxyl of the benzophenone is alkylated with a nitrogen-protected haloethylamine (or 2-chloroethylamine generated in situ). This installs the 2-carbon bridge required for the 7-membered ring.

-

Chemo-selective Deprotection & Cyclization (The Closure): Liberation of the pendant amine triggers an intramolecular nucleophilic attack on the benzophenone carbonyl. This step is entropically favored but enthalpically challenging due to the steric bulk of the two aryl rings. Acid catalysis and water removal (Dean-Stark or molecular sieves) are critical to drive the equilibrium toward the imine (benzoxazepine).

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the conversion of 2-hydroxybenzophenones to 1,4-benzoxazepines via amino-alkylation and cyclodehydration.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Precursor: 5-Chloro-2-hydroxybenzophenone (Model substrate).

-

Alkylating Agent: 2-Chloroethylamine hydrochloride (1.5 equiv).

-

Base: Potassium Carbonate (

), anhydrous, granular (3.0 equiv). -

Solvent A (Alkylation): N,N-Dimethylformamide (DMF) or Acetone (dry).

-

Solvent B (Cyclization): Toluene or Xylene (for azeotropic distillation).

-

Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.1 equiv).

Step-by-Step Methodology

Phase 1: O-Alkylation (Ether Formation)

-

Setup: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5-Chloro-2-hydroxybenzophenone (10 mmol, 2.32 g) in anhydrous DMF (30 mL).

-

Activation: Add

(30 mmol, 4.14 g) in one portion. The suspension may turn bright yellow due to phenoxide formation. Stir at room temperature for 15 minutes. -

Addition: Add 2-Chloroethylamine hydrochloride (15 mmol, 1.74 g).

-

Critical Note: The free base of chloroethylamine is unstable (aziridine formation). Using the HCl salt with excess carbonate generates the free amine in situ in a controlled manner.

-

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

) for 6–8 hours.-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting phenol (

) should disappear, replaced by the more polar amino-ether (

-

-

Workup:

-

Cool to room temperature.

-

Pour into ice-water (150 mL) to precipitate inorganic salts and the organic intermediate.

-

Extract with Dichloromethane (DCM, 3 x 30 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Checkpoint: The residue is the crude 2-(2-aminoethoxy)-5-chlorobenzophenone . It is often an oil. Proceed immediately to Phase 2 to avoid oxidative degradation.

-

Phase 2: Cyclodehydration (Ring Closure)

-

Setup: Redissolve the crude amino-ether in Toluene (50 mL) in a RBF equipped with a Dean-Stark trap and reflux condenser.

-

Catalysis: Add pTSA (1 mmol, 0.19 g).

-

Reflux: Heat to vigorous reflux (110°C). As the reaction proceeds, water will collect in the trap.

-

Duration: 4–12 hours. The reaction is complete when water evolution ceases.

-

-

Workup:

-

Cool to room temperature.

-

Wash the toluene layer with saturated

(to remove acid catalyst) and then brine. -

Dry over

and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel, DCM/MeOH 95:5).

Expected Data (Characterization)

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR | Two triplets (2H each) | Ethylene bridge ( | |

| 1H NMR | Multiplet (Aromatic) | Retention of both aryl rings | |

| IR | 1610-1630 | Strong band | C=N (Imine) formation (Success) |

| IR | 3300-3400 | Absent | Loss of Phenolic -OH and Amine -NH2 |

| MS (ESI) | [M+H]+ | m/z ~ 258.1 (for 5-Cl analog) | Confirms cyclized mass (M - H2O) |

Workflow Visualization

Figure 2: Operational workflow for the two-step synthesis of 1,4-benzoxazepines.

Troubleshooting & Optimization

-

Problem: Low Yield in Step 1 (Alkylation).

-

Cause: Competitive formation of aziridine from 2-chloroethylamine or N-alkylation of the product (dimerization).

-

Solution: Use a dilute concentration (0.1 M) to favor intramolecular reaction later, but for Step 1, ensure vigorous stirring and excess base. Alternatively, use N-Boc-2-bromoethylamine ; the Boc group prevents side reactions and can be removed with TFA prior to cyclization.

-

-

Problem: Incomplete Cyclization (Step 2).

-

Cause: The ketone is less reactive than an aldehyde. Steric hindrance from the ortho-phenyl ring can block nucleophilic attack.

-

Solution: Switch solvent to Xylene (higher boiling point, 140°C) or use Titanium(IV) Isopropoxide (

) as a Lewis acid / water scavenger to promote imine formation.

-

-

Safety Note: 2-Chloroethylamine is a potent alkylating agent (nitrogen mustard analog class). Handle with extreme caution in a fume hood. Destroy excess reagent with aqueous ammonia.

References

-

Katritzky, A. R., et al. (2001). "Syntheses of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones."[2] Journal of Organic Chemistry.

-

Zaware, N., & Ohlmeyer, M. (2006). "Recent advances in dibenzo[b,f][1,4]oxazepine synthesis." ResearchGate Review.

-

Vertex Pharmaceuticals (1996). "Synthesis of benzodiazepines from dihydroxybenzophenones (Patent WO1996005178A1)." Google Patents.

-

RSC Publishing (2023). "Diversity-Oriented Synthesis of Benzo[f][1,4]oxazepine... under Microwave-Assisted Conditions." Journal of Organic Chemistry.

Sources

- 1. WO1996005178A1 - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 2. Syntheses of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-hydroxybenzophenone

Introduction 2-Amino-5-chloro-2'-hydroxybenzophenone is a critical intermediate in the synthesis of various pharmaceuticals, including benzodiazepines.[1][2] While its synthesis appears straightforward via a Friedel-Crafts acylation, researchers frequently encounter challenges leading to low yields and complex impurity profiles. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues and enhance the efficiency and reproducibility of your synthesis.

Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis, providing explanations of the underlying chemistry and actionable solutions.

Question 1: Why is the yield of my this compound synthesis unexpectedly low, with a significant amount of unreacted starting materials recovered?

Answer: Low yields in this specific Friedel-Crafts acylation are almost always due to the deactivation of the Lewis acid catalyst (e.g., aluminum chloride, zinc chloride) by the starting materials themselves. Both the amino group (-NH₂) on the 4-chloroaniline and the hydroxyl group (-OH) on the 2-hydroxybenzoyl chloride are potent Lewis bases.[3][4] They readily react with the Lewis acid catalyst in a non-productive acid-base reaction.

This reaction leads to two primary problems:

-

Catalyst Sequestration: The catalyst is consumed in the acid-base reaction, rendering it unavailable to activate the acyl chloride for the desired electrophilic aromatic substitution. In Friedel-Crafts acylations, the catalyst often forms a complex with the ketone product, meaning a stoichiometric amount is already required; any loss to side reactions is highly detrimental.[4]

-

Ring Deactivation: The reaction of the amino group with the Lewis acid forms a positively charged anilinium salt. This group becomes strongly electron-withdrawing, which deactivates the aromatic ring and prevents the electrophilic attack required for the acylation to proceed.[3][5][6]

Sources

- 1. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. youtube.com [youtube.com]

Technical Support Center: Troubleshooting Cyclization of 2'-Hydroxybenzophenone Derivatives

Ticket #404: Low Cyclization Efficiency in Xanthone Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

You are likely encountering low yields during the intramolecular cyclization of 2'-hydroxybenzophenone derivatives to form 9H-xanthen-9-ones (Xanthones) . This transformation is the final, critical step in the classic Grover, Shah, and Shah (GSS) synthesis or modern

The failure mode usually falls into one of three categories:

-

Thermodynamic Stalling: The ring closure is reversible or kinetically slow due to steric hindrance.

-

Substrate Mismatch: Using acid-catalysis for acid-sensitive substrates or vice-versa.

-

Electronic Deactivation: Electron-withdrawing groups (EWGs) on the nucleophilic ring reducing reactivity.

Decision Matrix: Method Selection

Before troubleshooting, verify you are using the correct cyclization protocol for your specific precursor.

Figure 1: Decision matrix for selecting the optimal cyclization pathway based on benzophenone substitution pattern.

Mechanistic Troubleshooting (The "Why")

Scenario A: The 2,2'-Dihydroxy Route (Dehydration)

Mechanism: Acid-catalyzed elimination of water. Common Issue: Formation of polymeric tars or charring.

-

Cause: This reaction requires high temperatures (

C) or strong dehydrating agents. If the ring contains electron-rich groups (methoxy, amino), they facilitate polymerization over cyclization. -

Solution: Switch from Polyphosphoric Acid (PPA) to Eaton’s Reagent (

in methanesulfonic acid). Eaton's reagent operates at lower temperatures (

Scenario B: The 2-Hydroxy-2'-Halo Route ( )

Mechanism: Intramolecular Nucleophilic Aromatic Substitution. Common Issue: Incomplete conversion or hydrolysis of the halogen.

-

Cause: The phenoxide anion must attack the carbon bearing the halogen. If the ring bearing the halogen is electron-rich, the electrophilicity of that carbon is reduced, killing the reaction.

-

Critical Variable (Leaving Group): Fluorine (

) cyclizes orders of magnitude faster than Chlorine ( -

Water Contamination: In base-catalyzed conditions, trace water acts as a competing nucleophile, hydrolyzing the C-Halogen bond to a C-OH bond (reverting to Scenario A but without acid to close the ring).

Figure 2: The

Optimization Protocols (The "How")

Protocol 1: Microwave-Assisted Aqueous Cyclization (Green Chemistry)

Best for: 2,2'-Dihydroxybenzophenones where thermal heating causes degradation.

Traditional thermal heating often yields <50% due to inefficient energy transfer. Microwave irradiation (MWI) in water allows for "superheating" and rapid dipolar rotation, accelerating the dehydration step significantly [3].

Step-by-Step:

-

Vessel: Use a dedicated quartz microwave reactor vial (do not use domestic microwaves).

-

Mixture: Suspend 1.0 mmol of 2,2'-dihydroxybenzophenone in 4 mL of distilled water.

-

Catalyst: Add NaOAc (Sodium Acetate) or TBD (Triazabicyclodecene) if the substrate is acid-sensitive.

-

Conditions:

-

Temp:

C - -

Pressure: ~15-20 bar (autogenous).

-

Time: 10 - 20 minutes (vs. 24 hours thermal).

-

-

Workup: Cool to RT. The xanthone usually precipitates as a solid. Filter and wash with water.

Data Comparison:

| Parameter | Conventional Heating (Oil Bath) | Microwave Assisted (Water) |

| Solvent | PPA / PEG-400 | Water |

| Temperature | 200°C | 200°C |

| Time | 24 - 48 Hours | 10 - 20 Minutes |

| Yield | 40 - 60% | 85 - 95% |

| Purity | Requires Column Chromatography | Filtration often sufficient |

Protocol 2: Eaton's Reagent Cyclization

Best for: Acid-stable substrates scaling up >5g.

-

Preparation: Dissolve the benzophenone derivative in Eaton’s Reagent (ratio: 1g substrate to 5mL reagent).

-

Reaction: Heat to

C under -

Quenching: Slowly pour the reaction mixture into crushed ice/water with vigorous stirring. The reaction is highly exothermic.

-

Isolation: Neutralize with saturated

to pH 7. Extract with Ethyl Acetate.

Frequently Asked Questions (FAQs)

Q: My 2-hydroxy-2'-chlorobenzophenone is not cyclizing with

-

Fix: Switch solvent to DMF or DMSO and heat to

C. Ensure the solvent is dry (anhydrous) to prevent hydrolysis.

Q: I see a new spot on TLC that is NOT the xanthone, but the starting material is gone. A: You likely formed the Depsidone or a polymeric ether. This happens if the concentration is too high (intermolecular reaction dominates intramolecular).

-

Fix: Perform the reaction under high dilution conditions (0.01 M) to favor the intramolecular cyclization.

Q: Can I cyclize a 2-hydroxy-2'-methoxybenzophenone directly?

A: Generally, no. The methoxy group is a poor leaving group. You must first demethylate it to the diol (using

References

-

Sousa, M. E., & Pinto, M. M. (2005).[2] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479.[2] [Link]

-

Grover, P. K., Shah, G. D., & Shah, R. C. (1955).[3] Xanthones. Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenones.[3][4][5][6] Journal of the Chemical Society, 3982-3985. [Link][1][3]

-

Zhang, X. J., et al. (2012). Microwave-Assisted Efficient and Green Synthesis of Hydroxyxanthone in Water. Synthetic Communications, 42(24), 3669–3677. [Link]

-

Pinto, M. M., & Castanheiro, R. A. (2009).[7] Improved methodologies for synthesis of prenylated xanthones by microwave irradiation and combination of heterogeneous catalysis (K10 clay) with microwave irradiation.[7] Tetrahedron, 65(19), 3848-3857.[7] [Link]

Sources

- 1. nathan.instras.com [nathan.instras.com]

- 2. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthones. Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sciencetechindonesia.com [sciencetechindonesia.com]

Validation & Comparative

1H NMR spectrum analysis of 2-Amino-5-chloro-2'-hydroxybenzophenone

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Amino-5-chloro-2'-hydroxybenzophenone , a critical structural analogue in the synthesis and degradation profiling of 1,4-benzodiazepines (e.g., Lorazepam, Oxazepam).[1][2][3][4]

Designed for pharmaceutical researchers, this guide moves beyond simple peak listing.[1][3] It compares the spectral signature of this compound against its non-hydroxylated precursor (2-Amino-5-chlorobenzophenone ) to highlight the diagnostic utility of intramolecular hydrogen bonding in structural elucidation.[1][2][3]

Part 1: Strategic Analysis & Experimental Logic

The Structural Context

In drug development, distinguishing between a starting material (2-Amino-5-chlorobenzophenone) and its hydroxylated impurities or metabolites is a common analytical challenge.[1][2][3][4] The target molecule features two competitive hydrogen-bond donors (–NH₂ and –OH) flanking a central carbonyl acceptor.[1][3][4]

-

The Challenge: Both the amino and hydroxyl protons are labile and sensitive to solvent effects.

-

The Solution: Exploiting the Intramolecular Hydrogen Bond (IMHB) . The 2'-hydroxyl group forms a robust 6-membered ring with the carbonyl oxygen, locking the conformation and shifting the OH signal to a distinct downfield region (

> 11 ppm), unlike the broad, variable signals of intermolecularly bonded species.[4]

Experimental Workflow: Solvent Selection

The choice of solvent is not trivial; it dictates the visibility of the labile protons.

| Solvent | Suitability | Mechanistic Insight |

| DMSO-d | Optimal | High polarity reduces solute aggregation.[1][2][3][4] It slows proton exchange, often resolving the –NH₂ protons as distinct peaks and sharpening the –OH singlet. |

| CDCl | Sub-optimal | While good for solubility, trace acidity in chloroform can accelerate proton exchange, broadening the –NH₂ and –OH signals.[4] However, the intramolecular OH...O=C bond often persists, keeping the OH signal sharp.[4] |

| Acetone-d | Alternative | Good for resolving aromatic multiplets but may overlap with solvent residual peaks if wet.[1][2][3] |

Part 2: Comparative Spectral Analysis

The following analysis contrasts the Standard (2-Amino-5-chlorobenzophenone) with the Target (this compound).

1. The Diagnostic "Fingerprint" Region (

10.0 – 13.0 ppm)

This is the binary decision region.[4]

-

Target: Shows a sharp singlet at

11.5 – 12.5 ppm .

2. The Aromatic Region (

6.5 – 8.0 ppm)

The introduction of the 2'-OH group alters the symmetry and electronic environment of the "prime" ring.

Table 1: Comparative Chemical Shifts (in DMSO-d

)

| Proton Assignment | Standard (2-Amino-5-Cl) | Target (2-Amino-5-Cl-2'-OH) | Multiplicity | Structural Logic |

| –OH (2') | Absent | 11.8 – 12.2 | Singlet (s) | Primary Diagnostic. Locked by IMHB.[1][2][3][4] |

| –NH | 6.8 – 7.2 (Broad) | 7.0 – 7.4 (Broad) | Broad (br s) | H-bonded to C=O, but weaker than OH.[4] |

| H-3 (Ring A) | 6.78 | 6.82 | Doublet (d) | Ortho to –NH₂ (shielding zone).[3] |

| H-4 (Ring A) | 7.25 | 7.28 | dd | Meta to –NH₂, ortho to –Cl.[1][3][4] |

| H-6 (Ring A) | 7.45 | 7.50 | Doublet (d) | Ortho to C=O (deshielding zone).[4] |

| H-3' (Ring B) | 7.5 – 7.7 (m) | 6.90 – 7.00 | Doublet (d) | Secondary Diagnostic. Upfield shift due to ortho-OH shielding.[1][2][3][4] |

| H-6' (Ring B) | 7.5 – 7.7 (m) | 7.60 – 7.70 | dd | Ortho to C=O. |

| H-4' / H-5' | 7.5 – 7.7 (m)* | 7.35 – 7.55 | Multiplet (m) | General aromatic resonance.[1][2][3][4] |

*Note: In the unsubstituted phenyl ring of the Standard, protons often overlap into a multiplet. The 2'-OH substituent resolves the "prime" ring protons by introducing strong electronic differentiation.[2]

Part 3: Visualization of Structural Dynamics[3]

Diagram 1: Intramolecular Hydrogen Bonding Network

This diagram illustrates the competing hydrogen bond pathways that define the NMR shifts.

Caption: The 2'-OH forms a dominant intramolecular hydrogen bond (IMHB) with the carbonyl, causing the significant downfield shift, while the amine interaction is weaker and more solvent-dependent.[4]

Diagram 2: Analytical Decision Workflow

A self-validating protocol for confirming the presence of the 2'-hydroxy impurity.[1][2][3]

Caption: Step-by-step decision tree for distinguishing the hydroxylated metabolite from the starting material.

Part 4: Detailed Experimental Protocol

To ensure reproducibility and spectral quality, follow this specific protocol.

1. Sample Preparation

-

Mass: Weigh 5–10 mg of the solid sample.

-

Solvent: Use 0.6 mL of DMSO-d

(99.9% D).[1][2][3][4] -

Tube: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity is visible.[3]

2. Instrument Parameters

-

Frequency: 400 MHz or higher recommended for clear aromatic resolution.[1][2][3]

-

Pulse Sequence: Standard zg30 (30° pulse angle).

-

Relaxation Delay (D1): Set to 2.0 seconds .

-

Scans (NS): Minimum 16 scans (64 recommended for impurity profiling).

3. Data Processing

-

Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz .

-

Referencing: Calibrate the residual DMSO pentet to

2.50 ppm .

References

-

Hansen, P. E., & Spanget-Larsen, J. (2017).[1][3][4] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. Link[3]

-

Tang, K. C., et al. (2011).[3][4][6] Excited-State Intramolecular Proton Transfer (ESIPT) of 2-Hydroxybenzophenones. Journal of the American Chemical Society.[3] Link[3]

-

National Institute of Standards and Technology (NIST). 2-Amino-5-chlorobenzophenone Mass Spectrum and Data. NIST Chemistry WebBook.[1][2][3] Link

-

BenchChem. A Comparative Performance Analysis: 2-Amino-5-chlorobenzophenone-d5 vs. its Non-Deuterated Standard. Link

-

Sigma-Aldrich. 2-Amino-5-chlorobenzophenone Product Specification. Link[3]

Sources

- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 3. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]

- 4. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 5. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 6. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation pattern of 2-Amino-5-chloro-2'-hydroxybenzophenone

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-chloro-2'-hydroxybenzophenone

Introduction: The Analytical Imperative